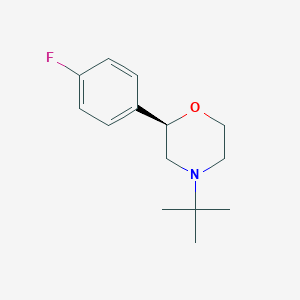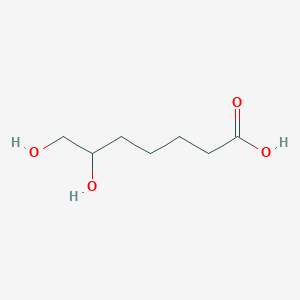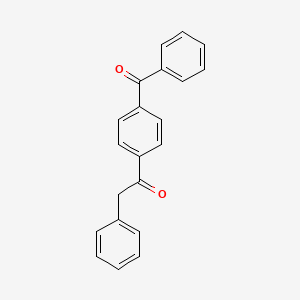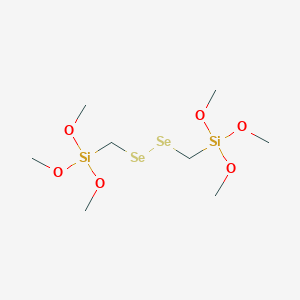
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane is a complex organosilicon compound that features selenium atoms within its structure
準備方法
The synthesis of 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane typically involves the reaction of appropriate organosilicon precursors with selenium-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Organosilicon Precursors: Compounds such as trimethoxysilyl derivatives.
Selenium Reagents: Selenium dioxide or other selenium-containing compounds.
Reaction Conditions: These reactions are often carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and may require catalysts or specific solvents to facilitate the reaction.
化学反応の分析
3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of other organoselenium compounds.
Biology: Its selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds often explores their antioxidant properties and potential use in cancer therapy.
作用機序
The mechanism of action of 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane involves its interaction with biological molecules through its selenium atoms. Selenium can form selenoproteins and enzymes that play crucial roles in antioxidant defense and redox regulation. The compound’s methoxy groups may also influence its reactivity and interactions with other molecules.
類似化合物との比較
Similar compounds to 3,3,8,8-Tetramethoxy-2,9-dioxa-5,6-diselena-3,8-disiladecane include:
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: Another organosilicon compound with a similar structure but without selenium atoms.
3,3,7,7-Tetramethoxy-2,8-dioxa-3,7-disilanonane: A related compound with a different chain length and no selenium.
The uniqueness of this compound lies in its incorporation of selenium atoms, which imparts distinct chemical and biological properties not found in purely silicon-based analogs.
特性
CAS番号 |
918625-60-2 |
|---|---|
分子式 |
C8H22O6Se2Si2 |
分子量 |
428.4 g/mol |
IUPAC名 |
trimethoxy-[(trimethoxysilylmethyldiselanyl)methyl]silane |
InChI |
InChI=1S/C8H22O6Se2Si2/c1-9-17(10-2,11-3)7-15-16-8-18(12-4,13-5)14-6/h7-8H2,1-6H3 |
InChIキー |
DNJKZKZEDRWMQW-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C[Se][Se]C[Si](OC)(OC)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


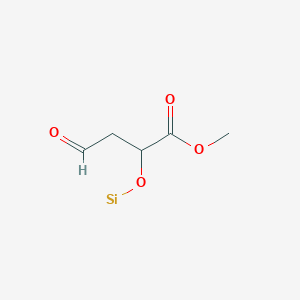
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
![6,13-Bis[(4-pentylphenyl)ethynyl]pentacene](/img/structure/B14193742.png)
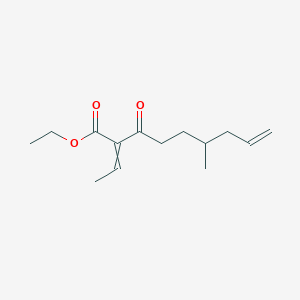
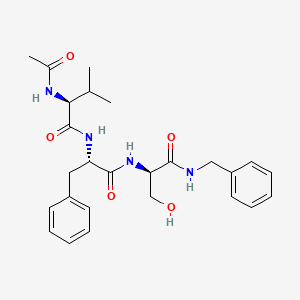
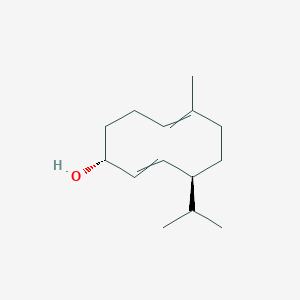
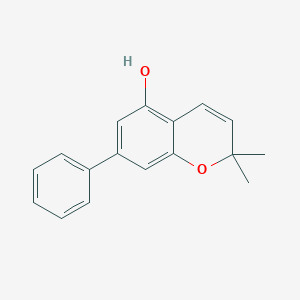
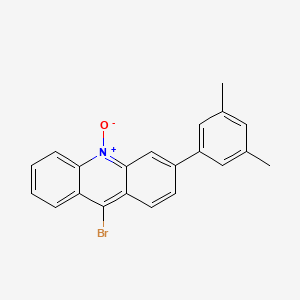
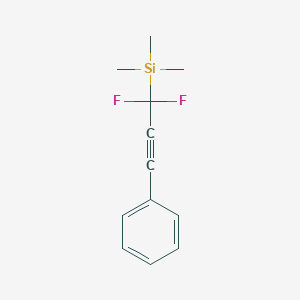
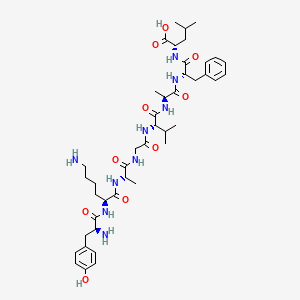
![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
